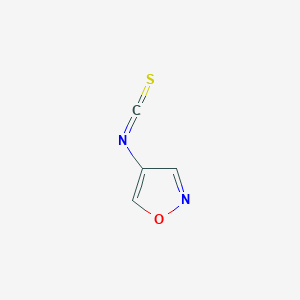
4-Isothiocyanatoisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanatoisoxazole is a heterocyclic compound that features both an isoxazole ring and an isothiocyanate group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatoisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are gaining popularity due to their lower cost, reduced toxicity, and minimal waste generation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiocyanatoisoxazole undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the isoxazole ring or the isothiocyanate group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole or isothiocyanate group.
Substitution: Substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Isothiocyanatoisoxazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanatoisoxazole involves its interaction with biological targets through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with various molecular targets, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
4-Fluoroisoxazole: An isoxazole derivative with a fluorine atom at the 4-position.
Haloisoxazoles: Isoxazoles substituted with halogen atoms.
Uniqueness: This group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C4H2N2OS |
|---|---|
Peso molecular |
126.14 g/mol |
Nombre IUPAC |
4-isothiocyanato-1,2-oxazole |
InChI |
InChI=1S/C4H2N2OS/c8-3-5-4-1-6-7-2-4/h1-2H |
Clave InChI |
UHMIXNPGNKAWJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NO1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)

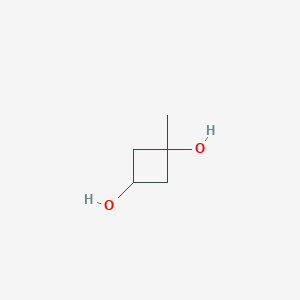
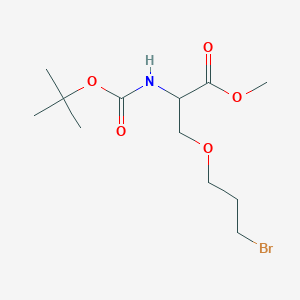

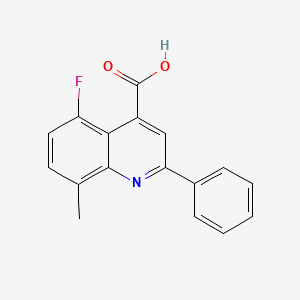
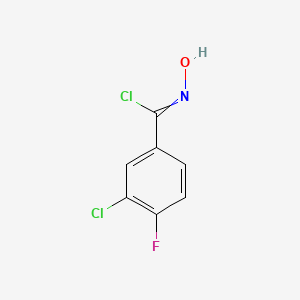
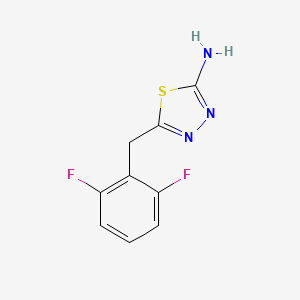

![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
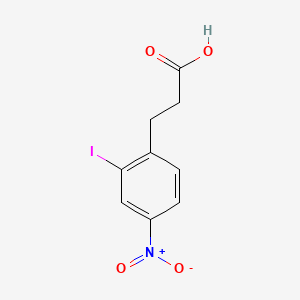
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
